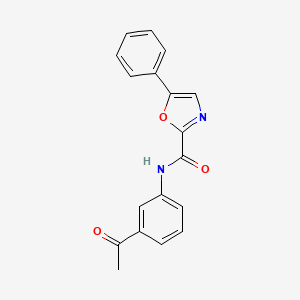

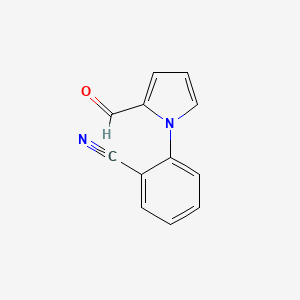

N-(3-acetylphenyl)-5-phenyloxazole-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-acetylphenyl)-5-phenyloxazole-2-carboxamide is a useful research compound. Its molecular formula is C18H14N2O3 and its molecular weight is 306.321. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Fluorographic Detection

Fluorographic techniques for detecting radioactivity in polyacrylamide gels have utilized 2,5-diphenyloxazole (PPO) in various solvents, including acetic acid. This method was optimized and compared with existing procedures, offering several technical advantages, such as no need for pre-fixing proteins in gels and applicability to both agarose and acrylamide gels. The acetic acid/PPO procedure emerged as a simple, sensitive, and efficient alternative for fluorographic detection, indicating potential research applications of related oxazole compounds in biochemistry and molecular biology (Skinner & Griswold, 1983).

Synthesis of Macrolides

Oxazoles, including those related to N-(3-acetylphenyl)-5-phenyloxazole-2-carboxamide, can serve as precursors for activated carboxylates in the synthesis of macrolides. This application is significant in organic chemistry and pharmaceutical research, where oxazoles are used as masked forms of activated carboxylic acids. Such compounds readily form triamides upon reaction with singlet oxygen, a process that has been employed in the synthesis of various macrolides, including recifeiolide and curvularin. This demonstrates the versatility of oxazole derivatives in synthesizing complex organic molecules with potential therapeutic applications (Wasserman, Gambale, & Pulwer, 1981).

Antiproliferative Activity

N-phenyl-1H-indazole-1-carboxamides and their derivatives, structurally related to this compound, have been synthesized and evaluated for antiproliferative activity against various cancer cell lines. These compounds, particularly those modified to include acetylamino and diamino functionalities, have shown potential in inhibiting cell growth, with specific compounds displaying significant efficacy against colon and melanoma cell lines. This suggests the potential of this compound derivatives in cancer research, especially in developing new chemotherapeutic agents (Maggio et al., 2011).

Mécanisme D'action

Target of Action

Similar compounds have shown significant antibacterial activity againstEscherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus .

Mode of Action

It’s known that oximes, a class of compounds to which our molecule belongs, can act as nucleophiles . They compete with oxygen in a reaction, leading to the formation of an oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

Based on the antimicrobial activities of similar compounds, it can be inferred that the compound may interfere with essential biochemical pathways in bacteria, leading to their inhibition .

Pharmacokinetics

A similar compound has been shown to have high gi absorption and is bbb permeant .

Result of Action

Similar compounds have shown significant antibacterial activity againstEscherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus , suggesting that this compound may also exhibit antibacterial properties.

Propriétés

IUPAC Name |

N-(3-acetylphenyl)-5-phenyl-1,3-oxazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3/c1-12(21)14-8-5-9-15(10-14)20-17(22)18-19-11-16(23-18)13-6-3-2-4-7-13/h2-11H,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFJJOZZQRXIVFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=NC=C(O2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(6-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2993129.png)

![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(pyridin-4-yl)propanenitrile](/img/structure/B2993132.png)

![ethyl 2-(2-((5-((furan-2-carboxamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2993135.png)

![(1-(4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl)piperidin-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2993136.png)

![Dimethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B2993137.png)

![N-(2-ethoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2993139.png)

![1-(4-fluorophenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}cyclopropane-1-carboxamide](/img/structure/B2993141.png)

![N-(3-methylphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2993143.png)

![3-(1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2993151.png)